![molecular formula C21H20O4 B1353175 4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one CAS No. 88206-51-3](/img/structure/B1353175.png)

4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

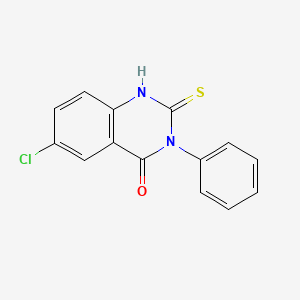

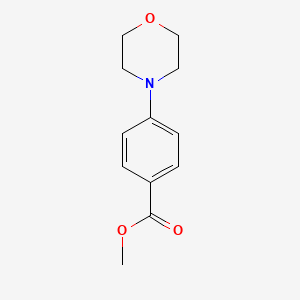

The compound “4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one” is a chemical with the molecular formula C21H20O4 and a molecular weight of 336.4 g/mol1.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, it is known that the chroman-4-one framework, which is a significant structural entity in this compound, acts as a major building block in a large class of medicinal compounds2. Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds2.Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the available resources. However, the chroman-4-one framework, which is a significant structural entity in this compound, belongs to the class of oxygen-containing heterocycles2.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not explicitly mentioned in the available resources. However, it is known that the chroman-4-one framework, which is a significant structural entity in this compound, is involved in a variety of chemical reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, it is known that the chroman-4-one framework, which is a significant structural entity in this compound, has certain physical and chemical properties2.Aplicaciones Científicas De Investigación

Antioxidant Properties

A study by Yu et al. (2008) discovered a new furanocoumarin, temporarily designated as GF-338, from grapefruit juice retentate, showing strong antioxidant activity. GF-338 exhibited 8.53±0.35% 1,1-diphenyl-2-picryl hydrazyl (DPPH) scavenging activity at a final concentration of 10 μmol/L in the reaction system, which is notably higher than that of Vitamin C (4.32±0.25%), highlighting GF-338's potential as a potent antioxidant. The study emphasizes the need for further evaluation of GF-338's bioactivities (Yu et al., 2008).

Synthesis and Chemical Reactions

Another research focused on the reaction of 4-hydroxycoumarin with 2-acetyloxiranes, demonstrating the formation of 2,3-dihydro-4H-furo[3,2-c]chromen-4-ones through a series of chemical reactions involving dimethylformamide and triethylamine. This process eventually leads to the creation of 4H-furo[3,2-c]-chromen-4-one derivatives via dehydration or fragmentation, showcasing the compound's role in facilitating complex chemical synthesis (Os'kina et al., 2013).

Antimycobacterial Activity

A noteworthy investigation into the antimycobacterial properties of furo[3,2-f]chromanes, derived from a synthesis process reported by Alvey et al. (2009), revealed a significant improvement in antimycobacterial activity for some compounds. This study exemplifies the compound's potential in contributing to the development of novel antimycobacterial agents, emphasizing the importance of structural analogs in enhancing biological activity (Alvey et al., 2009).

Optoelectronic Properties

Research by Ibrahim et al. (2017) on the novel 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile (HMOFCC) showcased its potential in optoelectronic applications. The study highlighted HMOFCC's promising binding with therapeutic targets, optical band gaps, and photoelectrical characteristics, indicating its suitability for use in optoelectronic devices due to its rectification characteristics and phototransient properties under various illumination intensities (Ibrahim et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources.

Direcciones Futuras

The future directions for the study and application of this compound are not explicitly mentioned in the available resources. However, it is known that the chroman-4-one framework, which is a significant structural entity in this compound, is a major building block in a large class of medicinal compounds2. This suggests that there may be potential for further research and development in this area.

Please note that this analysis is based on the information available from the resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.

Propiedades

IUPAC Name |

4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-14(2)5-4-6-15(3)9-11-24-21-16-7-8-20(22)25-19(16)13-18-17(21)10-12-23-18/h4-5,7-10,12-13H,1,6,11H2,2-3H3/b5-4+,15-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUVOLKWTCFJSX-YUQKSTFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=CCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)/C=C/C/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol](/img/structure/B1353103.png)

![[(4-Morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B1353117.png)

![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)

![5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1353126.png)